molecular formula C18H12FN3S B2865166 7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol CAS No. 890091-04-0

7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol

Cat. No.: B2865166
CAS No.: 890091-04-0
M. Wt: 321.37
InChI Key: PCRMKICQPYZPNC-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is a complex organic compound characterized by its fused pyrrolopyrimidine core and fluorophenyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the fluorophenyl group with a pyrrolopyrimidine derivative. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties .

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for applications in drug discovery and material science.

Mechanism of Action

The mechanism by which 7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol exerts its effects involves interactions with molecular targets and pathways . The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol: is structurally similar to other pyrrolopyrimidine derivatives, such as 7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine and 7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-ol .

Uniqueness: What sets this compound apart from its analogs is its thiol group , which imparts unique chemical and biological properties. This group can participate in specific reactions and interactions that are not possible with other functional groups.

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Properties

IUPAC Name

7-(3-fluorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3S/c19-13-7-4-8-14(9-13)22-10-15(12-5-2-1-3-6-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRMKICQPYZPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=S)N=CN3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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